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Compound of Interest

Compound Name: 7-Aminoquinolin-6-ol

Cat. No.: B15332182 Get Quote

Disclaimer: This technical guide addresses the spectroscopic and synthetic characteristics of

amino-hydroxy-quinolines. It is important to note that a comprehensive search for specific

experimental spectroscopic data (NMR, IR, MS) for 7-Aminoquinolin-6-ol did not yield any

direct results. Therefore, this document provides data and protocols for closely related isomers,

namely 7-Aminoquinolin-8-ol and 8-Aminoquinolin-6-ol, to serve as a valuable reference for

researchers, scientists, and drug development professionals in the field.

Introduction
Amino-hydroxy-quinolines are a class of heterocyclic compounds of significant interest in

medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in

numerous biologically active molecules, and the introduction of amino and hydroxyl functional

groups can profoundly influence their physicochemical and pharmacological properties. These

substituents can modulate factors such as metal chelation, hydrogen bonding capacity, and

interaction with biological targets. This guide provides an overview of the spectroscopic

characterization and synthetic approaches for this class of compounds, with a focus on data

available for isomers of the target molecule, 7-Aminoquinolin-6-ol.

Spectroscopic Data of Related Isomers
Due to the absence of specific data for 7-Aminoquinolin-6-ol, this section presents

spectroscopic information for the closely related isomers, 7-Aminoquinolin-8-ol and 8-
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Aminoquinolin-6-ol. This data can provide valuable insights into the expected spectral features

of 7-Aminoquinolin-6-ol.

Mass Spectrometry (MS) Data
The following table summarizes the key mass spectrometry data for 8-Aminoquinolin-6-ol.

Compound Molecular Formula Molecular Weight
Key Mass-to-
Charge Ratios
(m/z)

8-Aminoquinolin-6-ol C₉H₈N₂O 160.17 g/mol 160 (M+), 131, 104[1]

Infrared (IR) Spectroscopy Data
While specific IR peak assignments for these isomers are not readily available in the search

results, general characteristic IR absorptions for amino and hydroxyl substituted aromatic

compounds can be expected. These typically include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹

C=C and C=N stretching (aromatic): Bands in the region of 1450-1650 cm⁻¹

C-O stretch: A band in the region of 1000-1300 cm⁻¹

N-H bend: A band in the region of 1550-1650 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed, assigned NMR data for 7-Aminoquinolin-8-ol and 8-Aminoquinolin-6-ol were not

found in the search results. However, researchers can anticipate a complex aromatic region in

the ¹H NMR spectrum (typically between 6.5 and 8.5 ppm) with coupling patterns indicative of

the substitution on the quinoline ring. The protons of the amino and hydroxyl groups would

likely appear as broad singlets, with their chemical shifts being solvent-dependent. In the ¹³C

NMR spectrum, the carbon atoms of the quinoline ring would resonate in the aromatic region

(approximately 110-160 ppm).
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Experimental Protocols
This section outlines a general workflow for the spectroscopic characterization of a novel

amino-hydroxy-quinoline derivative and a specific synthetic protocol for a related isomer.

General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesized Compound Purification
e.g., Chromatography

Dissolution in Solvent
e.g., DMSO-d6, CDCl3

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

NMR Spectroscopy (1H, 13C)

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Synthesis of 7-Aminoquinolin-8-ol
A reliable synthetic route to 7-Aminoquinolin-8-ol involves a two-step process starting from 8-

hydroxyquinoline. This method can potentially be adapted for the synthesis of 7-
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Aminoquinolin-6-ol.

Step 1: Nitration Step 2: Reduction

8-Hydroxyquinoline Conc. H2SO4, Fuming HNO3 7-Nitroquinolin-8-ol 7-Nitroquinolin-8-ol SnCl2·2H2O, Conc. HCl 7-Aminoquinolin-8-ol

Click to download full resolution via product page

Caption: Synthetic pathway for the preparation of 7-Aminoquinolin-8-ol.

Experimental Protocol for the Synthesis of 7-Aminoquinolin-8-ol:

Step 1: Synthesis of 7-Nitroquinolin-8-ol

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath,

slowly add 8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and

fuming nitric acid.

Maintain the reaction temperature below 10°C during the addition.

After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium

hydroxide until a precipitate forms.

Collect the precipitate by vacuum filtration, wash with cold water until neutral, and dry.

Step 2: Synthesis of 7-Aminoquinolin-8-ol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15332182?utm_src=pdf-body
https://www.benchchem.com/product/b15332182?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15332182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suspend the synthesized 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid

and ethanol in a round-bottom flask.

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the

suspension with stirring at room temperature.

After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture and carefully neutralize it with a

concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

The resulting precipitate, containing the product and tin salts, is collected by filtration.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or by column chromatography.

Conclusion
While specific spectroscopic data for 7-Aminoquinolin-6-ol is not currently available in the

public domain, the information provided for its close isomers serves as a foundational guide for

researchers. The presented synthetic protocol for 7-Aminoquinolin-8-ol offers a viable starting

point for the development of a synthetic route to 7-Aminoquinolin-6-ol. The general workflow

for spectroscopic analysis provides a systematic approach to the characterization of novel

amino-hydroxy-quinoline derivatives. Further research is warranted to synthesize and fully

characterize 7-Aminoquinolin-6-ol to elucidate its unique properties and potential

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into Amino-
Hydroxy-Quinolines: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15332182#spectroscopic-data-nmr-ir-ms-of-7-
aminoquinolin-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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